molecular formula C19H23N5O B5899755 N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine

N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine

Cat. No.: B5899755
M. Wt: 337.4 g/mol
InChI Key: UPGASJMDPZXCEY-UHFFFAOYSA-N
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Description

N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings and a methoxyphenyl group

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-4-9-24-13-17(14(2)23-24)11-20-10-16-12-21-22-19(16)15-5-7-18(25-3)8-6-15/h4-8,12-13,20H,1,9-11H2,2-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGASJMDPZXCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNCC2=C(NN=C2)C3=CC=C(C=C3)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine typically involves multiple steps. One common method starts with the preparation of the 4-methoxyphenyl pyrazole derivative, followed by the introduction of the second pyrazole ring through a series of condensation and cyclization reactions. The final step involves the formation of the methanamine linkage under controlled conditions, often using reducing agents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the use of automated reactors for precise control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines; often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1-prop-2-enylpyrazol-4-yl)methanamine stands out due to its dual pyrazole structure and the presence of a methoxyphenyl group, which confer unique chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.

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